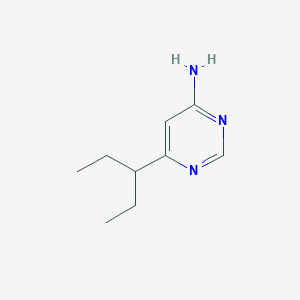

(2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride

Vue d'ensemble

Description

“(2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I have access to.

Synthesis Analysis

The synthesis of amines, in general, involves various methods such as reduction of nitriles, amides, and nitro compounds, reductive amination of aldehydes and ketones, and reaction of alkyl halides with ammonia2. However, the specific synthesis process for “(2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride” is not explicitly mentioned in the available sources.

Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can accept a proton3. This makes amines act as bases. However, the specific molecular structure of “(2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride” is not detailed in the sources I have access to.

Chemical Reactions Analysis

Amines, in general, are known to undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation4. They can also form amides, imines, enamines, and Schiff bases among others4. However, the specific chemical reactions involving “(2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride” are not detailed in the available sources.

Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their specific structure6. They can be gases, liquids, or solids at room temperature, and their boiling points are usually higher than those of hydrocarbons of similar molecular weight6. However, the specific physical and chemical properties of “(2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride” are not detailed in the available sources.

Applications De Recherche Scientifique

Fluorescent Tagging and Analysis of Primary Amines

Another application can be seen in the development of fluorogenic reagents for the analysis of primary amines and aminated carbohydrates. The compound 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, though not directly related to (2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride, exemplifies the use of fluorinated compounds in enhancing detection sensitivity in HPLC and mass spectrometry. This advancement enables the analysis of peptides and oligosaccharides at very low levels, demonstrating the critical role of such fluorinated compounds in biochemical assays and research (Chen & Novotny, 1997).

Synthesis of Fluorinated Derivatives for Organic Chemistry

The synthesis of β-fluoropyrrole derivatives from ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate with primary amines illustrates the application of fluorinated compounds in organic synthesis. This process yields a variety of fluorinated derivatives at ambient temperatures, showcasing the versatility of fluorine chemistry in creating compounds with potential pharmaceutical applications (Kim et al., 2007).

Fluorescence Probes in Biochemistry

Fluorinated compounds are also utilized as fluorescence probes in studying the interaction of molecules with micelles and vesicles. Compounds such as methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate serve as probes to investigate the binding sites and dynamics within micellar and vesicular systems, providing insights into molecular interactions in biological membranes (Singh & Darshi, 2002).

Safety And Hazards

The safety and hazards associated with amines depend on their specific structure and concentration7. Some amines can be harmful if swallowed, in contact with skin, or if inhaled7. However, the specific safety and hazards of “(2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride” are not detailed in the available sources.

Orientations Futures

The future directions for research on amines could involve exploring their potential applications in various fields such as medicine, agriculture, and materials science89. However, the specific future directions for “(2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride” are not detailed in the available sources.

Please note that this analysis is based on the limited information available and may not fully cover all aspects of “(2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride”. For a more comprehensive analysis, consulting scientific literature or experts in the field is recommended.

Propriétés

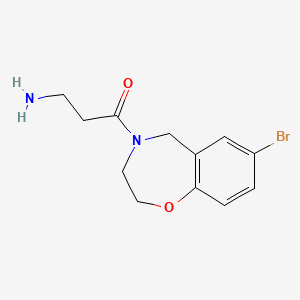

IUPAC Name |

2-fluoro-N-methyl-4-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN.ClH/c1-13-9-11(12)8-7-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZZYOXZHYYECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CCC1=CC=CC=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1484091.png)

![4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1484092.png)

![6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1484096.png)

![6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B1484099.png)

![6-[2-(4-Methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B1484100.png)

![2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1484106.png)